molecular formula C26H25N3O6 B1229074 2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

Cat. No. B1229074
M. Wt: 475.5 g/mol
InChI Key: XANXVUBMCHUEIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a ring assembly and an oxadiazole.

Scientific Research Applications

Computational and Pharmacological Evaluation

Compounds similar to 2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide have been evaluated computationally and pharmacologically for their potential in various therapeutic applications. This includes toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives like N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have shown binding and moderate inhibitory effects in these assays (Faheem, 2018).

Antimicrobial Evaluation

These compounds have also been synthesized and evaluated for antimicrobial properties. A study exploring 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides found them to be active against selected microbial species, suggesting their potential as antimicrobial agents (Gul et al., 2017).

Anticancer Properties

Numerous studies have indicated the potent anticancer properties of similar compounds. For example, compounds like N- [5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3- yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide have shown high cytotoxicity on certain cancer cell lines (Vinayak et al., 2014).

Selective Receptor Antagonists

These compounds have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. One such compound, N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, exhibited a high binding affinity and antagonistic property in cAMP biosynthesis assays, which are part of the signal transduction pathways of adenosine A3 receptors (Jung et al., 2004).

Antiproliferative Activities

Several derivatives of these compounds have been synthesized and evaluated for antiproliferative activities against various cancer cells. Compounds like 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives showed high effectiveness against certain cancer cell lines (Jin et al., 2006).

properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

InChI

InChI=1S/C26H25N3O6/c1-31-20-11-5-16(6-12-20)13-23(30)27-19-9-7-17(8-10-19)25-28-26(35-29-25)18-14-21(32-2)24(34-4)22(15-18)33-3/h5-12,14-15H,13H2,1-4H3,(H,27,30)

InChI Key

XANXVUBMCHUEIU-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
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2-(4-methoxyphenyl)-N-[4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide

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